1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)-
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Overview
Description
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- is a heterocyclic compound that belongs to the class of thiadiazolidines. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-thiadiazolidine-3-thione derivatives typically involves the reaction between aldehydes and thiosemicarbazide. A common method includes the use of a 60:40 v/v water/ethanol mixture at room temperature. The reaction is catalyzed by acidic ionic liquids, which enhance the efficiency and yield of the target compound .
Industrial Production Methods
Industrial production methods for 1,2,4-thiadiazolidine-3-thione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolidine-3-thione: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
1,3,4-Thiadiazolidine-2-thione: Another thiadiazolidine derivative with different substitution patterns.
Uniqueness
1,2,4-Thiadiazolidine-3-thione, 4-methyl-2-phenyl-5-(phenylimino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for therapeutic research .
Properties
CAS No. |
50506-86-0 |
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Molecular Formula |
C15H13N3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5-phenylimino-1,2,4-thiadiazolidine-3-thione |
InChI |
InChI=1S/C15H13N3S2/c1-17-14(16-12-8-4-2-5-9-12)20-18(15(17)19)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
QEYHNLZDXSCRKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2)SN(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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